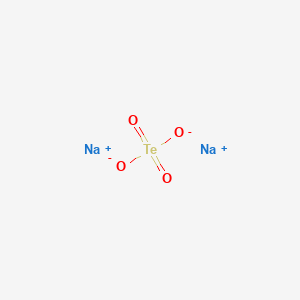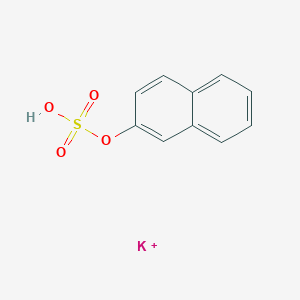
Tribenzylsilane
Übersicht
Beschreibung
Tribenzylsilane is a chemical compound with the molecular formula C21H22Si . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for Tribenzylsilane were not found in the search results, it is available for purchase for research and development purposes .
Molecular Structure Analysis
The Tribenzylsilane molecule contains a total of 46 bonds. There are 24 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .
Physical And Chemical Properties Analysis
Tribenzylsilane has a molecular weight of 302.48 . It is a solid under normal conditions . More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis :
- Tribenzylsilane has been analyzed for its crystal and molecular structure using single-crystal X-ray diffraction. It exhibits isolated molecules with approximate three-fold rotational symmetry and is isomorphous with tribenzylsilanol. This analysis is crucial for understanding its molecular conformations and applications in organometallic chemistry (Glidewell & Lightfoot, 1994).
Complex Formation and Reactivity :
- Studies on tribenzyl tantalum(V) complexes with amine bis(phenolate) ligands have revealed interesting aspects of its structure and reactivity. The steric bulk of the phenolate substituents and the presence of a side-arm donor affect the compound's reactivity, indicating its potential in organometallic synthesis (Groysman et al., 2004).
Synthesis and Characterization :
- Tribenzyltin(IV) complexes with various ligands have been synthesized and characterized, demonstrating the compound's versatility in forming different organometallic structures. These complexes have been analyzed using spectroscopic techniques and X-ray diffraction, shedding light on their potential in material science and catalysis (Baul et al., 2006).
Utility in Radical Reactions :
- Tribenzyltin hydride, a derivative of Tribenzylsilane, has shown significant utility in radical reactions. It is used for the reduction and cyclization of haloalkanes and haloalkenes, and the hydrostannylation of alkynes, demonstrating its potential in organic synthesis and pharmaceutical research (Yamakawa et al., 2013).
Polymer Synthesis :
- Tribenzylborate, related to Tribenzylsilane, has been used for the synthesis of poly(phenylene methylene), a polymer with potential applications in the field of material science due to its low dielectric constant and thermal stability (Gunes et al., 2010).
Wirkmechanismus
Target of Action
Tribenzylsilane is a complex compound with the empirical formula C21H22Si . This could be due to the compound’s relatively recent discovery or its complex nature.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known that Tribenzylsilane is used in proteomics research
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGXRIXJAVMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938549 | |
| Record name | Tribenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenzylsilane | |
CAS RN |
1747-92-8 | |
| Record name | 1747-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tribenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribenzylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the reactivity of tribenzylsilane with certain Rhodium complexes?
A1: Tribenzylsilane exhibits intriguing reactivity with Rhodium complexes like [RhCl{P(i-Pr)3}2]. Instead of simple coordination, the silane undergoes Si-C bond activation. This process leads to the formation of a unique dinuclear Rh(IV) complex bridged by silylene ligands []. This reactivity highlights the potential of tribenzylsilane as a precursor for unusual organometallic species.
Q2: How does the structure of tribenzylsilane compare to tribenzylsilanol?
A2: Interestingly, tribenzylsilane is isomorphous with tribenzylsilanol []. This means they share the same crystal structure despite the difference in chemical formula (Si-H vs. Si-OH). This structural similarity provides insights into steric effects within triorganosilanes and their influence on molecular packing in the solid state.
Q3: Can you provide some spectroscopic data for tribenzylsilane?
A3: While the provided abstracts do not contain specific spectroscopic data, one would expect the following characterization techniques to be relevant for tribenzylsilane:
Q4: Are there any known applications of tribenzylsilane in organic synthesis?
A4: While the provided abstracts focus on organometallic chemistry, tribenzylsilane and its derivatives have been explored in organic synthesis. For instance, tribenzylsilane can participate in allyl displacement reactions, where a benzyl group is replaced with an allyl group []. This type of reaction demonstrates the potential of tribenzylsilane as a reagent for forming new carbon-carbon bonds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















